3-(3-{[Bis(2-hydroxyethyl)amino]sulfonyl}-4-methylphenyl)acrylic acid
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Overview
Description
3-(3-{[Bis(2-hydroxyethyl)amino]sulfonyl}-4-methylphenyl)acrylic acid is a complex organic compound with the molecular formula C14H19NO6S. This compound is characterized by the presence of a sulfonyl group, a bis(2-hydroxyethyl)amino group, and an acrylic acid moiety. It is used in various scientific research applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(3-{[Bis(2-hydroxyethyl)amino]sulfonyl}-4-methylphenyl)acrylic acid typically involves multiple steps. One common method includes the reaction of 4-methylphenylacrylic acid with bis(2-hydroxyethyl)amine in the presence of a sulfonylating agent. The reaction conditions often require controlled temperatures and the use of solvents to facilitate the reaction.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactors where the reactants are combined under specific conditions to ensure high yield and purity. The process may include purification steps such as crystallization or chromatography to isolate the desired product.
Chemical Reactions Analysis
Types of Reactions
3-(3-{[Bis(2-hydroxyethyl)amino]sulfonyl}-4-methylphenyl)acrylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can lead to the formation of amines or alcohols.
Substitution: The sulfonyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols.
Scientific Research Applications
3-(3-{[Bis(2-hydroxyethyl)amino]sulfonyl}-4-methylphenyl)acrylic acid has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound can be used in studies involving enzyme inhibition or protein binding.
Industry: The compound can be used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 3-(3-{[Bis(2-hydroxyethyl)amino]sulfonyl}-4-methylphenyl)acrylic acid involves its interaction with molecular targets such as enzymes or receptors. The sulfonyl group can form strong interactions with active sites, while the bis(2-hydroxyethyl)amino group can participate in hydrogen bonding. These interactions can modulate the activity of the target molecules, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
- 3-(3-{[Bis(2-hydroxyethyl)amino]sulfonyl}-4-chlorophenyl)acrylic acid
- 3-(3-{[Bis(2-hydroxyethyl)amino]sulfonyl}-4-methoxyphenyl)acrylic acid
- 3-(3-{[Bis(2-hydroxyethyl)amino]sulfonyl}-4-nitrophenyl)acrylic acid
Uniqueness
3-(3-{[Bis(2-hydroxyethyl)amino]sulfonyl}-4-methylphenyl)acrylic acid is unique due to the presence of the methyl group on the phenyl ring, which can influence its chemical reactivity and biological activity. This structural feature distinguishes it from other similar compounds and can lead to different applications and effects.
Properties
IUPAC Name |
(E)-3-[3-[bis(2-hydroxyethyl)sulfamoyl]-4-methylphenyl]prop-2-enoic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H19NO6S/c1-11-2-3-12(4-5-14(18)19)10-13(11)22(20,21)15(6-8-16)7-9-17/h2-5,10,16-17H,6-9H2,1H3,(H,18,19)/b5-4+ |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JVCHJFHCRHWIFJ-SNAWJCMRSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)C=CC(=O)O)S(=O)(=O)N(CCO)CCO |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C(C=C(C=C1)/C=C/C(=O)O)S(=O)(=O)N(CCO)CCO |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H19NO6S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
329.37 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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